molecular formula C10H9NS B8303288 5-Cyclopropyl-1,3-benzothiazole

5-Cyclopropyl-1,3-benzothiazole

Cat. No.: B8303288
M. Wt: 175.25 g/mol
InChI Key: YHEZORXATMYAHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Cyclopropyl-1,3-benzothiazole is a useful research compound. Its molecular formula is C10H9NS and its molecular weight is 175.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H9NS

Molecular Weight

175.25 g/mol

IUPAC Name

5-cyclopropyl-1,3-benzothiazole

InChI

InChI=1S/C10H9NS/c1-2-7(1)8-3-4-10-9(5-8)11-6-12-10/h3-7H,1-2H2

InChI Key

YHEZORXATMYAHQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC3=C(C=C2)SC=N3

Origin of Product

United States

Synthesis routes and methods

Procedure details

Following the same procedure in step 1 of Example 344 using 5-bromo-1,3-benzothiazole (500 mg, 2.34 mmol, 1.00 equiv), cyclopropylboronic acid (300 mg, 3.49 mmol, 1.50 equiv), potassium phosphate (2.2 g, 10.36 mmol, 4.50 equiv), palladium acetate (51.6 mg, 0.10 equiv), and PCy3.HBF4 (0.17 g, 0.20 equiv) in a mixture of toluene (12 mL) and water (1.2 mL). The crude product was purified by flash chromatography on silica gel, eluting with petroleum ether/ethyl acetate (10:1-5:1) to provide the title compound as a purple oil. MS m/z [M+H]+ (ESI): 176.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step Two
Name
potassium phosphate
Quantity
2.2 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0.17 g
Type
reactant
Reaction Step Five
Quantity
12 mL
Type
solvent
Reaction Step Five
Name
Quantity
1.2 mL
Type
solvent
Reaction Step Five
Quantity
51.6 mg
Type
catalyst
Reaction Step Six

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.